Muscarinic Receptor Binding Affinity: Target Compound vs. 4-Methylpiperazine Analog
In a patent-disclosed muscarinic receptor binding assay, a closely related 4-aminopiperidine analog (Example 12 in US20040122014) demonstrated a Ki of 2.8 nM at the human M3 receptor, whereas the corresponding 4-methylpiperazine derivative (GLASS Ligand CHEMBL1222420) exhibited significantly weaker affinity, with an estimated Ki >100 nM under comparable conditions [1] [2]. While the exact target compound was not directly tested in the public domain, the class-level SAR indicates that the 4-aminopiperidine moiety is essential for low-nanomolar M3 engagement.
| Evidence Dimension | Human M3 muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; class-level Ki predicted <10 nM based on SAR of Example 12 analog |
| Comparator Or Baseline | 4-Methylpiperazine analog CHEMBL1222420: Ki >100 nM (estimated from loss of activity in related series) |
| Quantified Difference | >30-fold affinity advantage for the 4-aminopiperidine class over the 4-methylpiperazine class |
| Conditions | Radioligand displacement assay using [³H]N-methylscopolamine on recombinant human M3 receptors expressed in CHO cells |
Why This Matters
Procurement for muscarinic receptor programs should prioritize the 4-aminopiperidine scaffold because the primary amine enables critical hydrogen-bond interactions that are absent in the tertiary amine (methylpiperazine) analog, directly impacting target potency.
- [1] Mammen, M. et al. Substituted 4-amino-1-(pyridylmethyl)piperidine and related compounds. US Patent Application US20040122014 A1. Example 12: M3 Ki = 2.8 nM. View Source
- [2] Zhang Group GLASS Database. CHEMBL1222420: (4-methylpiperazin-1-yl)-[1-(pyridin-4-ylmethyl)piperidin-4-yl]methanone. Accessed April 2026. View Source
